molecular formula C7H12O3 B14529211 3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- CAS No. 62759-62-0

3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl-

Cat. No.: B14529211
CAS No.: 62759-62-0
M. Wt: 144.17 g/mol
InChI Key: QUMPDFHZNDCEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- is a bicyclic organic compound with the molecular formula C7H12O3. This compound is characterized by its unique trioxabicyclo structure, which includes three oxygen atoms within a bicyclic framework. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. For example, the use of Lewis acids such as boron trifluoride can promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product. The specific conditions and reagents used can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxabicyclo[3.3.1]nonane
  • 9-Thiabicyclo[3.3.1]nonane
  • 9-Borabicyclo[3.3.1]nonane

Uniqueness

3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl- is unique due to its trioxabicyclo structure, which includes three oxygen atoms within a bicyclic framework. This structural feature distinguishes it from other similar compounds, such as 9-Oxabicyclo[3.3.1]nonane and 9-Thiabicyclo[3.3.1]nonane, which contain different heteroatoms and structural arrangements. The presence of multiple oxygen atoms within the bicyclic structure imparts unique reactivity and properties to the compound, making it valuable for various scientific and industrial applications.

Properties

CAS No.

62759-62-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-methyl-3,8,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H12O3/c1-7-5-8-3-2-6(10-7)4-9-7/h6H,2-5H2,1H3

InChI Key

QUMPDFHZNDCEJF-UHFFFAOYSA-N

Canonical SMILES

CC12COCCC(O1)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.